molecular formula C15H16N2O4S B7480172 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide

2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide

Cat. No. B7480172
M. Wt: 320.4 g/mol
InChI Key: FDFUTMMQCGIPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide, also known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide-based compound that possesses a nitro group and a methyl group on its benzene ring.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and urease. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been shown to disrupt bacterial cell membranes and inhibit DNA replication, leading to cell death. The nitro group in 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is thought to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cells.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for drug development. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This property of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has potential applications in the treatment of diseases such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in lab experiments include its low toxicity, high stability, and broad-spectrum antimicrobial activity. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be easily synthesized in the laboratory using simple and cost-effective methods. The limitations of using 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide also requires further optimization to improve its pharmacological properties and reduce its potential side effects.

Future Directions

There are several future directions for the research and development of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide. Another direction is the investigation of the structure-activity relationship of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide to identify more potent analogs. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. The potential application of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in wastewater treatment also requires further investigation to optimize its adsorption capacity and selectivity. Overall, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is a promising compound with potential applications in various fields, and further research is required to fully explore its potential.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be synthesized using a simple and cost-effective method and has been shown to possess broad-spectrum antimicrobial activity and low toxicity towards mammalian cells. The future directions for the research and development of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide include the optimization of the synthesis method, investigation of the structure-activity relationship, and exploration of its potential applications in drug delivery, catalysis, and wastewater treatment.

Synthesis Methods

The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide involves the reaction of 4-methylbenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at a low temperature to obtain 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide as a yellow solid. The yield of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been shown to possess antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been used as a building block for the synthesis of novel materials such as dendrimers and metal-organic frameworks. In addition, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been investigated for its potential application in wastewater treatment due to its ability to adsorb heavy metals.

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11-3-6-13(7-4-11)10-16-22(20,21)15-9-14(17(18)19)8-5-12(15)2/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUTMMQCGIPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.